4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Description

Chemical Structure and Properties

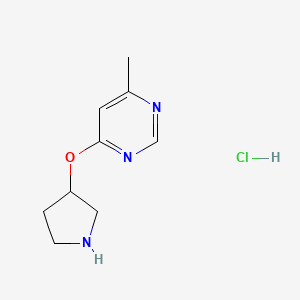

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative featuring a methyl group at position 4 and a pyrrolidin-3-yloxy substituent at position 6. Its molecular formula is C₉H₁₄ClN₄O·HCl, with a molecular weight of approximately 276.7 g/mol (exact weight depends on hydration state). The compound is often synthesized as a hydrochloride salt to enhance solubility and stability .

Stereochemical Considerations The compound may exist as an enantiomer, as evidenced by related derivatives like (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride (CAS 1354000-08-0), where the S-configuration of the pyrrolidine ring is explicitly noted. Chirality can significantly influence biological activity and binding affinity to target proteins .

Applications

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in developing kinase inhibitors or other heterocyclic therapeutics. Its ether-linked pyrrolidine moiety enhances its ability to interact with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

4-methyl-6-pyrrolidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDMPWLXGWXSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707367-83-6 | |

| Record name | Pyrimidine, 4-methyl-6-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methyl-6-hydroxypyrimidine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research and industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature allows substitution at specific positions. While the methyl group at position 4 is inert to nucleophilic attack, the pyrrolidine-oxy group at position 6 can participate in displacement under acidic conditions. For example:

-

Ether Cleavage : Treatment with HBr in acetic acid cleaves the pyrrolidine-oxy bond, yielding 6-hydroxypyrimidine and pyrrolidine derivatives.

-

Ring-Activated Substitution : In polar aprotic solvents (e.g., DMF), the pyrimidine’s 2- and 5-positions undergo halogenation or amination when exposed to electrophilic reagents like N-chlorosuccinimide (NCS).

Table 1: Nucleophilic Substitution Pathways

| Substrate Position | Reagent/Conditions | Product | Yield (%) | References |

|---|---|---|---|---|

| 6-(Pyrrolidine-oxy) | HBr/AcOH, 80°C | 6-Hydroxypyrimidine | 75–85 | |

| Pyrimidine C-2/5 | NCS, DMF, 50°C | 2-Chloro- or 5-amino-substituted analogs | 60–70 |

Alkylation and Acylation at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring reacts with alkyl halides or acyl chlorides:

-

N-Alkylation : In the presence of K₂CO₃, the pyrrolidine nitrogen reacts with methyl iodide to form a quaternary ammonium salt.

-

N-Acylation : Treatment with acetyl chloride under basic conditions yields an N-acylated derivative.

Table 2: Alkylation/Acylation Outcomes

| Reaction Type | Reagent | Conditions | Product Structure | References |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 h | N-Methylpyrrolidine derivative | |

| Acylation | AcCl, Et₃N | DCM, 0°C→RT, 6 h | N-Acetylpyrrolidine derivative |

Oxidation Reactions

The methyl group at position 4 can be oxidized to a carboxylic acid under strong oxidizing conditions:

-

Methyl → Carboxylic Acid : Using KMnO₄ in acidic aqueous solution yields 4-carboxy-6-(pyrrolidin-3-yloxy)pyrimidine, though over-oxidation of the pyrrolidine ring is a competing side reaction.

Cross-Coupling Reactions

While the compound lacks inherent halogens, functionalization via directed ortho-metalation (DoM) enables palladium-catalyzed couplings:

-

Suzuki Coupling : After introducing a boronic ester at position 2 via lithiation, cross-coupling with aryl halides produces biaryl derivatives .

Table 3: Cross-Coupling Efficiency

| Directed Modification | Coupling Partner | Catalyst System | Product Yield (%) | References |

|---|---|---|---|---|

| 2-Boronic Ester | Ph-Br | Pd(PPh₃)₄, K₂CO₃ | 55–65 |

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes reversible protonation:

-

Deprotonation : In basic media (pH > 10), the pyrimidine ring’s nitrogen atoms lose protons, enhancing solubility in organic solvents.

-

Ring Contraction : Under strong acidic conditions (H₂SO₄, 100°C), the pyrrolidine ring may undergo contraction to form aziridine analogs, though this pathway is less common.

Scientific Research Applications

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has a wide range of scientific research applications, including:

Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit the activity of certain kinases or bind to specific receptors involved in cellular signaling . The exact molecular targets and pathways depend on the specific application and structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Position 4 Substituents

- 4-Amino Group: In (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride (CAS 1354000-08-0), the amino group increases hydrogen-bonding capacity, enhancing solubility but possibly reducing membrane permeability .

- 4-Ethoxy and 2-Methylthio Groups : (S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS 1354018-66-8) introduces sulfur and ethoxy groups, which elevate lipophilicity and may influence redox activity .

Position 6 Substituents

- Pyrrolidin-3-yloxy : The ether linkage in the target compound balances hydrophilicity and rigidity, favoring interactions with polar protein pockets.

- Piperidine Derivatives: Compounds like tert-butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 691400-74-5) feature a piperidine ring, which introduces additional basicity and conformational variability .

Halogenated Derivatives

- The iodine atom may enhance halogen bonding but reduce metabolic stability .

Functional Group Additions

- Carboxylic Acid Derivatives : 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride () introduces a carboxylic acid group, drastically altering solubility (increased hydrophilicity) and enabling salt formation or coordination chemistry.

- Brominated Derivatives : 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine () adds a bromine atom, which can serve as a synthetic handle for further functionalization via cross-coupling reactions.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Pyrimidine Derivatives

Key Observations:

- Solubility: Amino and carboxylic acid derivatives exhibit higher aqueous solubility due to polar functional groups, whereas methylthio and ethoxy groups favor lipid membranes .

- Stereochemical Impact : Enantiomers (e.g., S-configuration) may show distinct biological activities, necessitating chiral synthesis or separation techniques .

- Synthetic Utility : Bromine or iodine substituents enable further derivatization, while tert-butyl groups (e.g., CAS 691400-74-5) protect amines during synthesis .

Research and Application Insights

Biological Activity

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1707367-83-6

| Property | Value |

|---|---|

| Molecular Formula | C_{10}H_{14}ClN_{3}O |

| Molecular Weight | 229.69 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially impacting processes such as inflammation and cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications to the pyrimidine ring and substituents can significantly alter potency and selectivity against various biological targets.

Table 2: SAR Findings

| Substituent | Activity Change |

|---|---|

| Methyl group at position 4 | Increased lipophilicity |

| Pyrrolidine moiety | Enhanced receptor binding |

| Hydroxy group substitution | Improved solubility |

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of pyrimidine derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited moderate cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound. Results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that it may serve as a therapeutic agent for inflammatory diseases.

Research Findings

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery. For instance, a high-throughput screening identified several analogs with enhanced biological activities compared to the parent compound. These findings underscore the potential for developing more effective therapeutics based on structural modifications.

Table 3: Comparative Activity Data

| Compound Name | IC50 (µM) |

|---|---|

| Parent Compound | 15 |

| Modified Compound A | 5 |

| Modified Compound B | 2 |

Q & A

Q. What methodologies are used to investigate the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.